molecular formula C20H27N3O3S B2556137 N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 689764-50-9

N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2556137
CAS No.: 689764-50-9
M. Wt: 389.51
InChI Key: WRLXZSJOOSKDHP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a chemical compound offered for research purposes. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. The compound features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Quinazolinone derivatives are extensively investigated in scientific research for their potential as antibacterial , antiviral , and anticancer agents . Furthermore, this heterocyclic system is a significant scaffold for developing enzyme inhibitory compounds . The specific structural motifs present in this molecule, including the 4-oxoquinazoline and thioxo groups, make it a valuable intermediate for synthesizing novel derivatives and a potential tool for probing biological pathways in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore structure-activity relationships or as a building block in developing new chemical entities for various research programs.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-12-4-11-21-18(24)15-9-7-14(8-10-15)13-23-19(25)16-5-2-3-6-17(16)22-20(23)27/h2-3,5-6,14-15H,4,7-13H2,1H3,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXZSJOOSKDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. Its structure suggests potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be described by its chemical formula and structural components:

  • Chemical Formula : C₁₈H₂₃N₃O₃S
  • Key Functional Groups :
    • Quinazolinone moiety
    • Thioxo group
    • Cyclohexanecarboxamide

Biological Activity Overview

Research on quinazolinone derivatives has indicated a wide range of biological activities, including:

  • Cox-2 Inhibition : Quinazolinone derivatives have been shown to exhibit COX-2 inhibitory activity, which is significant for anti-inflammatory applications. For instance, compounds similar to the target compound have demonstrated COX-2 inhibition rates up to 47.1% at certain concentrations .
  • Antimicrobial Activity : Studies have reported that quinazolinone derivatives possess antimicrobial properties against various bacterial strains. The structural features of these compounds often correlate with their potency against both Gram-positive and Gram-negative bacteria .

1. COX-2 Inhibitory Activity

A study evaluated the COX-2 inhibitory activity of various quinazolinone derivatives, revealing that substituents at specific positions on the phenyl rings significantly influenced their effectiveness. The most potent compounds showed higher inhibition rates compared to standard drugs like celecoxib .

2. Antimicrobial Properties

The antimicrobial efficacy of related compounds has been documented extensively. For example, a derivative exhibited activity against eight bacterial strains, outperforming traditional antibiotics such as ampicillin by a factor of 10 to 50 times in some cases .

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
Compound A0.004 - 0.030.008 - 0.06Antibacterial
Compound B0.20 ± 0.000.30 ± 0.03Antifungal

Case Study 1: Synthesis and Evaluation

In a synthesis study, several quinazolinone derivatives were created, including those structurally similar to this compound. These were subjected to biological assays that confirmed their potential as COX-2 inhibitors and antimicrobial agents .

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure–activity relationship (SAR) analysis revealed that modifications on the thioxo group significantly enhanced antimicrobial activity. This suggests that further optimization of the chemical structure could lead to more effective therapeutic agents .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound becomes evident when compared to similar derivatives (Table 1).

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Quinazoline Substituents Linker Group Carboxamide Substituent Key References
Target Compound 4-oxo-2-thioxo Methylene 3-methoxypropyl
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide 2,4-dioxo Methylene 3-methoxypropyl
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide 2-thioxo Amino Butyl
N-(3-isopropoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide 4-oxo-2-thioxo Methylene 3-isopropoxypropyl
  • Quinazoline Core Modifications: The target’s 4-oxo-2-thioxo group contrasts with 2,4-dioxo (e.g., benzamide derivative in ), which lacks sulfur-mediated interactions.
  • Linker Groups: The methylene bridge in the target compound offers rigidity compared to the amino linker in N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide, which may increase conformational flexibility .
  • Carboxamide Substituents : The 3-methoxypropyl group balances lipophilicity and solubility, whereas isopropoxypropyl () or butyl () substituents may reduce aqueous solubility due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 3-methoxypropyl group likely improves water solubility compared to analogues with longer alkyl chains (e.g., butyl in ) .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1 : Formation of the quinazolinone-thione core via cyclization of anthranilic acid derivatives with thiourea or Lawesson’s reagent (to introduce the thioxo group) .
  • Step 2 : Alkylation or nucleophilic substitution to introduce the methylene bridge between the quinazolinone and cyclohexanecarboxamide moieties. For example, using a bromomethyl intermediate (e.g., 4-bromomethylcyclohexanecarboxamide) .
  • Step 3 : Amidation with 3-methoxypropylamine under coupling conditions (e.g., EDC/HOBt or HATU) .
  • Purification : Preparative TLC (n-hexane/ethyl acetate gradients) or flash chromatography is recommended for isolating intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the quinazolinone-thione (δ ~12.5 ppm for NH in DMSO-d₆), cyclohexane ring protons (axial/equatorial splitting), and methoxypropyl chain (δ ~3.3 ppm for OCH₃) .
    • Contradiction Resolution : If splitting patterns are ambiguous (e.g., overlapping cyclohexane signals), use 2D experiments (COSY, HSQC) or variable-temperature NMR .
  • IR Spectroscopy : Confirm thioamide (C=S stretch ~1250–1350 cm⁻¹) and carboxamide (N–H bend ~1550 cm⁻¹, C=O ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Intermediate: How can reaction yields be improved during the thioxo group introduction?

Methodological Answer:

  • Lawesson’s Reagent Optimization : Use 1.1–1.5 equivalents in dry toluene under reflux, monitoring by TLC. Excess reagent may lead to over-thionation or side reactions .
  • Alternative Routes : Substitute thiourea in acidic conditions (e.g., HCl/ethanol) for milder thioxo formation, though yields may vary .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to enhance efficiency and minimize degradation .

Advanced: How to resolve contradictions in spectral data for structural analogs?

Methodological Answer:

  • Case Study : If NMR signals for the methoxypropyl chain conflict with computational predictions (e.g., unexpected splitting):
    • Deuterated Solvent Effects : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or conformational locking .
    • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria in the carboxamide or methoxypropyl groups .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., cyclohexane hemisolvate systems) .

Advanced: How to design analogs to modulate pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

  • Structural Modifications :
    • Cyclohexane Ring : Introduce polar substituents (e.g., hydroxyl, fluorine) to enhance solubility .
    • Methoxypropyl Chain : Replace with PEG-like chains (e.g., ethoxyethyl) to improve water solubility .
    • Quinazolinone Core : Fluorinate the aromatic ring to reduce CYP450-mediated metabolism .
  • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding to serum albumin or metabolic enzymes .

Advanced: What strategies mitigate instability of the thioxo group under basic conditions?

Methodological Answer:

  • pH Control : Maintain reactions at pH ≤7 to prevent hydrolysis of the thioamide to the corresponding oxo derivative .
  • Protecting Groups : Temporarily protect the thioxo group (e.g., as a thioether) during base-sensitive steps .
  • Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways .

Intermediate: How to validate the compound’s purity for biological assays?

Methodological Answer:

  • HPLC Methods :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 30 min).
    • Detection : UV at 254 nm (quinazolinone absorption) .
  • Elemental Analysis : Confirm <0.5% residual solvents (e.g., ethyl acetate) via CHNS microanalysis .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

  • Purification Bottlenecks : Replace preparative TLC with flash chromatography (C18 silica, larger column volumes) .
  • Exothermic Reactions : Optimize Lawesson’s reagent additions in batch reactors with temperature control (<50°C) .
  • Byproduct Management : Use scavenger resins (e.g., thiourea-bound) to remove excess reagents .

Advanced: How to analyze structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Analog Libraries : Synthesize derivatives with variations in the:
    • Quinazolinone Ring : Substitute 4-oxo with 4-thio or 4-amino groups .
    • Methylene Bridge : Replace with sulfonamide or ester linkages .
  • Assays : Test against target enzymes (e.g., kinases) via fluorescence polarization or SPR binding studies .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

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